molecular formula C8H12N2O4S2 B6173181 N1,N1-dimethylbenzene-1,4-disulfonamide CAS No. 101251-36-9

N1,N1-dimethylbenzene-1,4-disulfonamide

Cat. No. B6173181
CAS RN: 101251-36-9
M. Wt: 264.3
InChI Key:
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Description

N1,N1-dimethylbenzene-1,4-disulfonamide (N1,N1-DMBS) is a synthetic organic compound with a wide variety of applications in the fields of science and technology. N1,N1-DMBS is a colorless, odorless, and non-volatile solid with a molecular weight of 203.25 g/mol. It is soluble in water and has a melting point of 130°C. N1,N1-DMBS is most commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in the pharmaceutical industry.

Scientific Research Applications

N1,N1-dimethylbenzene-1,4-disulfonamide is used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmaceuticals. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in the pharmaceutical industry. N1,N1-dimethylbenzene-1,4-disulfonamide is also used in the production of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and antifungal agents.

Mechanism of Action

N1,N1-dimethylbenzene-1,4-disulfonamide works by binding to the active site of enzymes and inhibiting their activity. This inhibition prevents the enzymes from catalyzing the reactions necessary for the production of biological molecules, such as proteins, nucleic acids, and carbohydrates.
Biochemical and Physiological Effects
N1,N1-dimethylbenzene-1,4-disulfonamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the production of cytokines, which are important for immune function and inflammation. Additionally, N1,N1-dimethylbenzene-1,4-disulfonamide has been shown to inhibit the growth of several types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N1,N1-dimethylbenzene-1,4-disulfonamide has several advantages for use in lab experiments. It is non-toxic, non-volatile, and easily soluble in water, making it a safe and convenient reagent for use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, N1,N1-dimethylbenzene-1,4-disulfonamide has several limitations as well. It is not very soluble in organic solvents, and it can be difficult to purify due to its high solubility in water.

Future Directions

N1,N1-dimethylbenzene-1,4-disulfonamide has potential applications in a variety of fields, including drug development, biotechnology, and materials science. In drug development, N1,N1-dimethylbenzene-1,4-disulfonamide could be used as a potential inhibitor of enzymes involved in drug metabolism, which could lead to the development of new drugs with improved efficacy and safety profiles. In biotechnology, N1,N1-dimethylbenzene-1,4-disulfonamide could be used to develop new enzymes for use in biocatalysis and bioprocessing. Additionally, N1,N1-dimethylbenzene-1,4-disulfonamide could be used in materials science to develop new polymers and materials with improved properties. Finally, N1,N1-dimethylbenzene-1,4-disulfonamide could be used to develop new analytical techniques for the detection and quantification of drugs and other molecules.

Synthesis Methods

N1,N1-dimethylbenzene-1,4-disulfonamide can be synthesized through a variety of methods, including the reaction of 1,4-dibromobenzene with sodium sulfonamide in aqueous solution, followed by a reaction with dimethyl sulfate. This method produces N1,N1-dimethylbenzene-1,4-disulfonamide in a yield of approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1,N1-dimethylbenzene-1,4-disulfonamide involves the sulfonation of N,N-dimethylaniline followed by diazotization and subsequent coupling with sulfanilic acid.", "Starting Materials": [ "N,N-dimethylaniline", "sulfuric acid", "sodium nitrite", "sulfanilic acid", "sodium hydroxide", "hydrochloric acid", "ice" ], "Reaction": [ "N,N-dimethylaniline is slowly added to a mixture of sulfuric acid and ice to form N,N-dimethylaniline sulfate.", "The mixture is then cooled to 0°C and a solution of sodium nitrite in water is added dropwise to form a diazonium salt.", "The diazonium salt is then added to a solution of sulfanilic acid in hydrochloric acid and the resulting mixture is stirred at room temperature for 30 minutes.", "Sodium hydroxide is added to the mixture to adjust the pH to 8-9 and the resulting precipitate is filtered and washed with water.", "The precipitate is then recrystallized from hot water to obtain N1,N1-dimethylbenzene-1,4-disulfonamide as a white solid." ] }

CAS RN

101251-36-9

Product Name

N1,N1-dimethylbenzene-1,4-disulfonamide

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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